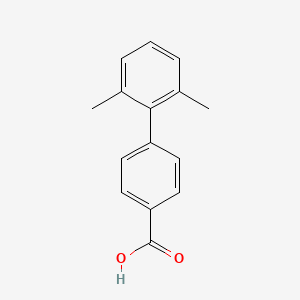4-(2,6-Dimethylphenyl)benzoic acid
CAS No.: 364070-34-8
Cat. No.: VC3865617
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 364070-34-8 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 4-(2,6-dimethylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
| Standard InChI Key | LDNLTMRRJNZNRE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Substituent Effects
Molecular Architecture
The compound consists of a benzoic acid moiety () linked to a 2,6-dimethylphenyl group at the fourth carbon of the benzene ring. The 2,6-dimethyl substitution imposes steric hindrance, forcing the phenyl ring into a planar conformation relative to the benzoic acid core. This spatial arrangement influences electronic interactions, as evidenced by the electron-donating methyl groups altering the acidity of the carboxylic acid functionality .
Acidity and pKa Considerations
Benzoic acid derivatives exhibit pKa values modulated by substituent effects. While unsubstituted benzoic acid has a pKa of 4.20 , the electron-donating methyl groups in 4-(2,6-dimethylphenyl)benzoic acid likely reduce acidity slightly. Empirical studies on analogous compounds, such as 2,4,6-trimethylbenzoic acid, report pKa values near 3.70–4.00, suggesting a similar trend for this compound .
Synthesis Pathways and Optimization
Hydrolysis of Methyl Esters
A primary synthesis route involves the hydrolysis of methyl 2',6'-dimethyl-[1,1'-biphenyl]-4-carboxylate. This two-step process employs lithium hydroxide in tetrahydrofuran (THF) under reflux for 8 hours, followed by acidification with hydrochloric acid to yield the final product . The reaction mechanism proceeds via nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl group (Fig. 1).
Reaction Conditions
-
Stage 1:
-
Stage 2:
Table 1: Comparative Synthesis Strategies
| Method | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | Methyl ester, LiOH | None | 70–80 |
| Acylation-Chloroform | Mesitylene, chloroacetyl chloride | Quaternary ammonium | 80–85 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its hydrophobic aromatic groups. It is soluble in organic solvents such as THF, dimethylformamide (DMF), and dichloromethane. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may hydrolyze the ester precursors .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid).
-
NMR: NMR signals at δ 2.35 ppm (s, 6H, CH), δ 7.20–7.45 ppm (m, aromatic protons) .
Industrial and Pharmaceutical Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing photoinitiators, agrochemicals, and dyes. Its biphenyl structure facilitates conjugation in polymers, enhancing UV absorption in photoinitiator applications .
Future Research Directions
-
Acidity Modulation: Investigating electron-withdrawing substituents to enhance solubility for pharmaceutical use.
-
Catalyst Design: Developing heterogeneous catalysts to improve synthesis efficiency.
-
Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume